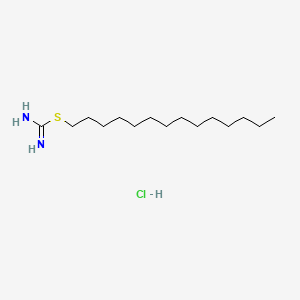
Pseudourea, 2-tetradecyl-2-thio-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl carbamimidothioate hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of carbamimidothioate, characterized by the presence of a tetradecyl group. This compound is often used in scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl carbamimidothioate hydrochloride typically involves the reaction of tetradecylamine with thiocyanate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of tetradecyl carbamimidothioate hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecyl carbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of tetradecyl carbamimidothioate hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. These interactions are mediated through the thiocyanate group and the long hydrophobic tetradecyl chain.
Comparison with Similar Compounds
- Dodecyl carbamimidothioate hydrochloride
- Hexadecyl carbamimidothioate hydrochloride
- Octadecyl carbamimidothioate hydrochloride
Comparison: Tetradecyl carbamimidothioate hydrochloride is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to dodecyl and hexadecyl derivatives, it has a balanced hydrophobicity and solubility, making it suitable for various applications. Its longer chain compared to dodecyl derivatives provides enhanced membrane-disrupting capabilities, while it is less hydrophobic than octadecyl derivatives, offering better solubility in aqueous systems.
Properties
CAS No. |
5392-21-2 |
|---|---|
Molecular Formula |
C15H33ClN2S |
Molecular Weight |
309.0 g/mol |
IUPAC Name |
tetradecyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C15H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H3,16,17);1H |
InChI Key |
JJEHCPKRIHQTRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















